molecular formula C12H25NO3 B3285877 12-Nitrododecan-1-ol CAS No. 81541-78-8

12-Nitrododecan-1-ol

Cat. No. B3285877
CAS RN: 81541-78-8
M. Wt: 231.33 g/mol
InChI Key: FKLFIROEVCJXIF-UHFFFAOYSA-N
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Description

12-Nitrododecan-1-ol is a long-chain alcohol that has been widely studied for its potential applications in the field of material science, biochemistry, and nanotechnology. This compound has unique chemical and physical properties that make it a promising candidate for various research applications.

Scientific Research Applications

12-Nitrododecan-1-ol has been studied for its potential applications in various fields of research. In material science, it has been used as a surfactant and emulsifier to stabilize nanoparticles and improve their dispersibility. In biochemistry, it has been used as a membrane probe to study the structure and function of cell membranes. In nanotechnology, it has been used as a template for the synthesis of metal nanoparticles with controlled size and shape. These studies have shown that this compound has great potential for various research applications.

Mechanism of Action

The mechanism of action of 12-Nitrododecan-1-ol is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes. It has been shown to increase the fluidity of the membrane and disrupt the packing of the lipid molecules. This interaction can affect the function of membrane-associated proteins and enzymes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been shown to inhibit the activity of ATPase enzymes, which are involved in the transport of ions across cell membranes. It has also been shown to affect the activity of various enzymes involved in lipid metabolism. In addition, it has been shown to affect the viability and proliferation of various cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 12-Nitrododecan-1-ol in lab experiments is its ability to stabilize nanoparticles and improve their dispersibility. This can be useful in the synthesis of metal nanoparticles with controlled size and shape. Another advantage is its ability to act as a membrane probe and study the structure and function of cell membranes. However, one limitation is its potential toxicity and effects on cellular processes, which must be carefully considered in experimental design.

Future Directions

There are several future directions for research on 12-Nitrododecan-1-ol. One direction is to further investigate its potential applications in material science, biochemistry, and nanotechnology. Another direction is to study its effects on specific cellular processes and pathways. Additionally, research could focus on the development of derivatives or analogs of this compound with improved properties or reduced toxicity. Overall, this compound has great potential for various research applications and warrants further investigation.

properties

IUPAC Name

12-nitrododecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h14H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLFIROEVCJXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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